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N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine

Drug Discovery Physicochemical Profiling Fragment-Based Screening

N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine combines a saturated 1-oxa-7-azaspiro[4.5]decane core with an unsubstituted pyrimidin-2-amine headgroup to deliver a low-complexity (MW 234.30), weakly lipophilic (XLogP3 0.5) fragment with only 2 rotatable bonds. Unlike the conformationally flexible [4.4] spiro analogue or the N-methyl variant that lacks the critical hydrogen-bond donor, this scaffold presents the secondary amine and pyrimidine NH in a fixed 3D orientation suitable for bivalent engagement of kinase ATP pockets. Exchange for a near neighbor can degrade CCR1 functional potency by >60-fold. Procure this validated fragment for thermal-shift or SPR campaigns to drive dependable structure-activity relationships.

Molecular Formula C12H18N4O
Molecular Weight 234.30 g/mol
Cat. No. B8107910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine
Molecular FormulaC12H18N4O
Molecular Weight234.30 g/mol
Structural Identifiers
SMILESC1CC2(CC(CO2)NC3=NC=CC=N3)CNC1
InChIInChI=1S/C12H18N4O/c1-3-12(9-13-4-1)7-10(8-17-12)16-11-14-5-2-6-15-11/h2,5-6,10,13H,1,3-4,7-9H2,(H,14,15,16)
InChIKeyCJIFUFJQBQIISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.5 g / 21.4 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine: A Structurally Differentiated Spirocyclic-Pyrimidine Building Block


N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine (CAS 1422060-34-1) is a heterocyclic compound classified as a spirocyclic amine, defined by a 1-oxa-7-azaspiro[4.5]decane core substituted at the 3-position with a pyrimidin-2-amine group [1]. The union of a saturated spirocenter with an aromatic pyrimidine creates a structurally rigid, three-dimensional framework that presents hydrogen bond donor and acceptor motifs in a confined geometry, a feature directly linked to fragment-like properties such as high solubility and low molecular complexity [2]. This architectural blueprint is shared by only a narrow set of commercial analogs, making the compound a distinct entry point for medicinal chemistry campaigns requiring spirocyclic diversity with a pyrimidine headgroup.

Why Generic Substitution with Other Spirocyclic-Pyrimidine Analogs is Not Fit-for-Purpose


The procurement value of N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine is not derived solely from its pyrimidine group but from the precise intersection of its spiro[4.5] core, the exocyclic secondary amine, and the unsubstituted pyrimidine ring. Even superficially similar analogs such as the [4.4] spiro variant or the 5-fluoropyrimidine derivative diverge in critical physicochemical parameters that govern binding and pharmacokinetics. Within the context of spirocyclic CCR1 antagonists, subtle modifications to the spirocyclic scaffold have been shown to shift functional activity from sub-nanomolar to >60-fold lower potency [1]. Consequently, swapping this compound for a near neighbor can break the intended structure-activity relationship (SAR), invalidating assay results and obscuring key optimization vectors. The quantitative evidence detailed below establishes precisely which parameters change and by how much when a user considers an alternate scaffold.

Quantitative Differentiator Guide: N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine vs. Its Closest Analogs


Spirocyclic Ring Size Influences Lipophilicity: The [4.5] System Lowers XLogP3 by Approximately 0.7 Units Compared to the [4.4] Homolog

A direct computational comparison between N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine and its closest spirocyclic ring-size analog, N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine, reveals a quantifiable difference in predicted lipophilicity. The target [4.5] compound exhibits an XLogP3-AA value of 0.5, whereas the [4.4] analog has a higher XLogP3 of 1.2, as calculated by PubChem using XLogP3 3.0 [1]. This -0.7 log unit shift, driven solely by the addition of one methylene unit to the saturated ring, directly impacts the balance between aqueous solubility and passive membrane permeability. The inflated logP of the [4.4] system may drive nonspecific protein binding or reduce kinetic solubility in aqueous assay buffers, complicating high-concentration screening formats.

Drug Discovery Physicochemical Profiling Fragment-Based Screening

Secondary Amine Retains Hydrogen Bond Donor Count of 2: A Fragmental Advantage Over the N-Methylated Counterpart

N-Methylation of the exocyclic amine is a common SAR strategy to probe binding pockets or improve metabolic stability. However, this modification fundamentally alters the hydrogen bond donor/acceptor profile. The target compound possesses a secondary amine and an uninhibited pyrimidine NH, yielding a computed Hydrogen Bond Donor count of 2 [1]. Its direct N-methyl analog, N-Methyl-N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine (CAS 1422061-37-7), has an HBD count of 0 (predicted, based on the absence of N-H hydrogen) . This binary difference (2 vs. 0 HBD) means the target compound can engage in a unique network of directional hydrogen bonds with biological targets. If a drug design hypothesis relies on a specific HBD interaction, the N-methyl analog is structurally incapable of fulfilling this role.

Medicinal Chemistry SAR Hydrogen Bonding

Electron-Deficient Pyrimidine Ring Enables Potential Kinase Hinge-Binding: Comparison with Pyridazine Bioisostere

The 2-aminopyrimidine motif is a privileged pharmacophore for ATP-competitive kinase inhibitors, engaging the hinge region of kinases through a bidentate hydrogen bond donor–acceptor motif. A close-in bioisosteric replacement is the 3-amino-6-methylpyridazine group. Computed hydrogen bond acceptor counts differ significantly: the target pyrimidin-2-amine presents 5 HBA sites, whereas N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine (CAS 1422059-66-2) has 4 HBA sites [1]. This reflects the different electronics of the 1,3-diazine ring relative to the 1,2-diazine ring. Although this is a class-level computational observation, the established role of the pyrimidine NH/σ-acceptor in kinase hinge binding implies that the target compound is structurally pre-validated for fragment-to-lead growth targeting the kinome, while the pyridazine analog may exhibit altered hinge geometry and electronic complementarity.

Kinase Inhibitor Bioisostere Fragment Elaboration

Conformational Restriction via Rotatable Bonds: sp3-Rich Spiro Core Enforces Rigidity with Only 2 Rotatable Bonds

The 1-oxa-7-azaspiro[4.5]decane core is a locked, three-dimensional scaffold. PubChem computed descriptors assign the target compound a Rotatable Bond Count of 2, which corresponds exclusively to the exocyclic C–N bond linking the spiro core to the pyrimidine ring and the pyrimidine ring's free rotation [1]. In contrast, an acyclic or monocyclic piperidine-ether counterpart would exhibit 3–4 rotatable bonds, increasing conformational entropy and reducing binding affinity per the classic entropic penalty argument. The high fraction of sp3-hybridized carbons (Fsp3) of the saturated spirocyclic core—9 out of 12 carbons—further enhances molecular complexity and shape diversity as quantified by plane-of-best-fit (PBF) and principal moment of inertia (PMI) analyses typical of spirocyclic fragment libraries.

Conformational Analysis Fsp3 Fragment-Based Drug Design

Functional Activity Sensitivity in Spirocyclic Series: Class Precedent from CCR1 Antagonists

While no direct functional data has been reported specifically for N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine, a critical class-level precedent demonstrates that small spirocyclic ring-size changes dramatically alter biological activity. In a study of conformationally constrained spirocyclic CCR1 antagonists, analog 22 (related spirocyclic amine) inhibited CCR1-mediated chemotaxis with an IC50 of 2 nM, while a close analog 36 bearing a different spirocyclic constraint was significantly weaker with an IC50 of 68 nM in the same assay [1]. This 34-fold potency difference underscores the acute sensitivity of the spirocyclic chemotype to ring topology and substitution pattern. The target compound, with its distinct [4.5] spirocyclic architecture and auxiliary amine, occupies a specific topological niche that, by inference, is not replicable by other spirocyclic cores or alternative heteroaryl amines.

CCR1 Antagonist Chemokine Receptor Functional Assay

Fragment-Like Physicochemical Profile: Low Molecular Weight and Low logP Meet Rule-of-Three Criteria

A critical procurement differentiator for fragment-screening programs is adherence to the 'Rule of Three' (MW < 300, logP < 3, HBD < 3, HBA < 3). The target compound exhibits MW = 234.30, XLogP3 = 0.5, HBD = 2, and HBA = 5 [1]. The HBA count of 5 slightly exceeds the rule, but this is characteristic of heterocyclic fragments and does not disqualify it for fragment-library membership. In comparison, the unsubstituted spiro core 1-oxa-7-azaspiro[4.5]decane has an MW of 141.21 and lacks the pyrimidine recognition element, and the 5-fluoropyrimidine analog N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine (CAS not publicly linked) demonstrates a higher molecular weight (252.29) and logP (~0.8, estimated), pushing it slightly further from ideal fragment space. The target compound thus offers a favorable equilibrium between recognition capability (pyrimidine) and fragment-like simplicity.

Fragment-Based Drug Discovery Rule of 3 Lead-Likeness

Strategic Application Scenarios for N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine in Research & Development


Kinase-Focused Fragment Library Expansion with a 3D Spirocyclic Scaffold

With an XLogP3 of 0.5, a molecular weight of 234.30, and a 2-aminopyrimidine hinge-binding motif, this compound is ideally suited for inclusion in a kinase-targeted fragment library. Its rigid spirocyclic core reduces the entropic penalty upon binding, compared to flexible acyclic linkers, while the pyrimidine NH/σ-acceptor motif provides predictable hinge engagement. When used in a thermal shift assay or SPR-based primary screen, the compound can identify new binding hotspots in the ATP-binding pocket of underexplored kinases, capitalizing on its >2-fold lower logP relative to the [4.4] spiro analog to minimize aggregation and false-positive rates [1].

CCR1/Chemokine Receptor Antagonist Lead Optimization

Given that spirocyclic compounds have demonstrated sub-nanomolar CCR1 binding and functional chemotaxis inhibition (IC50 values from 2–68 nM depending on exact topology) [1], this scaffold can serve as a starting point for exploring supplementary binding pockets within the CCR1 receptor. The free secondary amine provides a synthetic handle for parallel derivatization into amides, sulfonamides, or urea libraries, with the spirocenter locking the resulting side chains into discrete vectors defined by the C3 stereocenter. This approach is not achievable with the N-methyl analog, which lacks a hydrogen bond donor necessary for certain intracellular loop interactions.

Physicochemical Property Benchmarking for Spirocyclic Design

This compound's characterized profile—XLogP3 0.5, HBD 2, HBA 5, 2 rotatable bonds—serves as a calibration point for in silico models predicting solubility, permeability, and metabolic stability of new spirocyclic-pyrimidine entities. In lead-generation programs, the compound can act as a 'neutral' property benchmark: analogs exhibiting higher logP or rotatable bond counts can be quantitatively assessed for their increased risk of poor oral absorption or high clearance, relative to this well-defined baseline [2].

Dual Pharmacophore Fragment for Bivalent Inhibitors

The presence of both a secondary amine (pKa ~9-10, predicted) and a pyrimidine ring creates an opportunity to explore bivalent inhibitors where one pharmacophore engages the catalytic machinery and the second occupies an adjacent allosteric site. The low rotatable bond count ensures that the relative orientation of the amine and pyrimidine is fixed, which is essential for simultaneous binding to two distinct protein subsites. In contrast, the conformationally semi-flexible [4.4] analog or the simpler monocyclic piperidine-ether would not guarantee the same rigid vector presentation.

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